1,6-Naphthyridine-5,7-diol
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Overview
Description
1,6-Naphthyridine-5,7-diol is a nitrogen-containing heterocyclic compound with the molecular formula C8H6N2O2. It is a white solid with hygroscopic properties and is soluble in water and some organic solvents such as ethanol and chloroform . This compound features two hydroxyl groups, which can participate in hydrogen bonding and other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-5,7-diol can be synthesized through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields (90-97%) . Another method involves the use of pre-prepared intermediates and specific reaction conditions, such as refluxing in concentrated hydrobromic acid .
Industrial Production Methods
the principles of green chemistry, such as solvent-free and catalyst-free synthesis, are likely to be employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine core .
Scientific Research Applications
1,6-Naphthyridine-5,7-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-5,7-diol is not fully understood. its biological activities are believed to be related to its ability to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another nitrogen-containing heterocyclic compound with similar biological activities and applications.
1,5-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness
1,6-Naphthyridine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its two hydroxyl groups allow for unique interactions and reactivity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
5-hydroxy-6H-1,6-naphthyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMUIIWXUKYPAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2N=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702987 |
Source
|
Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201785-07-0 |
Source
|
Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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